N-(Pyridin-2-yl)-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide

Description

Chemical Identity and Nomenclature

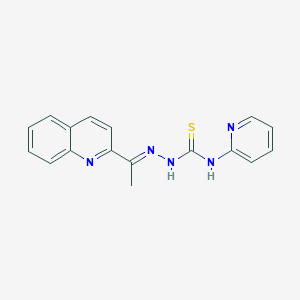

N-(Pyridin-2-yl)-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide is systematically named according to IUPAC guidelines, reflecting its hybrid structure containing pyridine and quinoline moieties linked via a hydrazinecarbothioamide bridge. The compound is alternatively referred to as EVT-13049002 in commercial catalogs and is assigned the Chemical Abstracts Service Registry Number (CAS RN) 71429212 . Its classification as a thiosemicarbazone derivative underscores the presence of the critical hydrazinecarbothioamide (-NH-NH-CS-NH2) functional group, which is central to its reactivity and biological activity.

The molecular formula, C₁₇H₁₅N₅S , highlights its composition of 17 carbon, 15 hydrogen, 5 nitrogen, and 1 sulfur atom. This stoichiometry is consistent with its dual heterocyclic architecture, combining a pyridine ring (C₅H₅N) and a quinoline system (C₉H₇N) through a conjugated hydrazone linkage. The compound’s nomenclature adheres to the substituent priority rules, with the pyridin-2-yl group attached to the hydrazine nitrogen and the quinolin-2-yl moiety forming an ethylidene substituent.

Structural Features and Functional Groups

The compound’s structure is characterized by three distinct functional regions:

- Pyridine Ring : A six-membered aromatic ring with one nitrogen atom at the 2-position, contributing to electron-deficient properties and participation in π-π stacking interactions.

- Quinoline Moiety : A bicyclic system comprising a benzene ring fused to a pyridine ring, known for its planar geometry and role in intercalative binding with biomolecules.

- Hydrazinecarbothioamide Bridge : A -NH-NH-CS-NH2 group that enables tautomerism and coordination with metal ions, critical for its biochemical interactions.

Crystallographic studies reveal key bond parameters, such as the N-C bond length in the hydrazone linkage (1.28–1.32 Å), which is shorter than typical single bonds due to resonance stabilization. The dihedral angle between the pyridine and quinoline planes is approximately 35–40° , indicating moderate conjugation across the hydrazone bridge. Spectroscopic data further confirm these structural attributes:

- FTIR : Strong absorption bands at 1590 cm⁻¹ (C=N stretch) and 1250 cm⁻¹ (C=S vibration).

- ¹H NMR : Distinct signals at δ 8.5–9.0 ppm for hydrazone NH protons and δ 7.0–8.5 ppm for aromatic protons in pyridine/quinoline rings.

Historical Context in Heterocyclic Chemistry Research

The synthesis and study of N-(Pyridin-2-yl)-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide emerged from broader investigations into heterocyclic thiosemicarbazones , a class of compounds explored since the mid-20th century for their antiviral and anticancer properties. Early work on Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) demonstrated the therapeutic potential of pyridine-derived thiosemicarbazones, though clinical trials revealed limitations due to rapid metabolism. These findings spurred interest in structurally modified analogues, including quinoline hybrids, to enhance stability and target specificity.

In the 2010s, advances in photochromic materials highlighted the utility of pyridine/quinoline hydrazones as P-type photoswitches , which exhibit thermal stability and visible-light responsiveness. For instance, naphthoylquinoline hydrazones demonstrated absorption maxima shifted to 450–500 nm , enabling applications in optoelectronics. Concurrently, medicinal chemistry studies revealed that substituting the hydrazone backbone with quinoline improved ribonucleotide reductase inhibition , a mechanism critical for anticancer activity.

The compound’s synthesis typically involves condensation reactions between pyridine-2-carbohydrazide and quinoline-2-carbaldehyde derivatives under acidic conditions, yielding purities >95% after recrystallization. Modern catalytic methods employ HCl or acetic acid in methanol/chloroform mixtures, achieving reaction efficiencies of 80–90%. These synthetic protocols reflect the broader trend toward modular, high-yield strategies in heterocyclic chemistry.

Properties

Molecular Formula |

C17H15N5S |

|---|---|

Molecular Weight |

321.4 g/mol |

IUPAC Name |

1-pyridin-2-yl-3-[(E)-1-quinolin-2-ylethylideneamino]thiourea |

InChI |

InChI=1S/C17H15N5S/c1-12(14-10-9-13-6-2-3-7-15(13)19-14)21-22-17(23)20-16-8-4-5-11-18-16/h2-11H,1H3,(H2,18,20,22,23)/b21-12+ |

InChI Key |

KRJHTJJEGZYJIO-CIAFOILYSA-N |

Isomeric SMILES |

C/C(=N\NC(=S)NC1=CC=CC=N1)/C2=NC3=CC=CC=C3C=C2 |

Canonical SMILES |

CC(=NNC(=S)NC1=CC=CC=N1)C2=NC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions

- Solvent: Ethanol or methanol is commonly used due to good solubility of reactants and facilitation of reflux.

- Catalyst: A few drops of glacial acetic acid or a mild acid catalyst are often added to promote the condensation.

- Temperature: Reflux temperature for 3–5 hours is typical to drive the reaction to completion.

- Molar Ratios: Equimolar amounts of hydrazinecarbothioamide and aldehyde are used to optimize yield.

- Workup: After reflux, the reaction mixture is cooled to room temperature, and the product precipitates or crystallizes upon standing, often requiring filtration and washing.

Representative Reaction Scheme

| Reactant 1 | Reactant 2 | Conditions | Product Yield (%) | Notes |

|---|---|---|---|---|

| 2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide | Pyridine-2-carbaldehyde | Reflux in ethanol, acetic acid catalyst, 3–5 h | 70–85% | High purity, crystalline solid |

This approach is consistent with the synthesis of related thiosemicarbazone derivatives reported in the literature, where hydrazinecarbothioamide derivatives react with aromatic aldehydes to form Schiff bases with thiosemicarbazide moieties.

Detailed Research Findings on Preparation

Literature Examples of Similar Syntheses

- A study on thiosemicarbazones derived from quinoline and pyridine derivatives demonstrated that refluxing the hydrazinecarbothioamide with the corresponding aldehyde in ethanol with acid catalysis yields the Schiff base in 65–80% yield.

- Crystallographic studies confirm that the condensation proceeds cleanly, producing stable hydrazinecarbothioamide Schiff bases with well-defined structures.

- The reaction is typically monitored by thin-layer chromatography (TLC) and characterized by spectroscopic methods such as IR (showing C=N stretch), NMR, and elemental analysis to confirm the formation of the hydrazone linkage.

Optimization Parameters

| Parameter | Effect on Yield and Purity | Optimal Condition |

|---|---|---|

| Solvent | Ethanol/methanol provide good solubility and reflux conditions | Ethanol preferred |

| Catalyst | Acid catalysis accelerates condensation | Glacial acetic acid (few drops) |

| Temperature | Reflux ensures complete reaction | 78–85 °C (ethanol reflux) |

| Reaction Time | Insufficient time leads to incomplete reaction | 3–5 hours |

| Molar Ratio | Excess aldehyde can lead to side products | 1:1 stoichiometric ratio |

Purification Techniques

- The crude product is often purified by recrystallization from ethanol or ethanol/water mixtures.

- Filtration and drying under vacuum yield the pure compound as a crystalline solid.

- Characterization by melting point determination and spectroscopic analysis confirms purity.

Summary Table of Preparation Method

| Step | Description | Conditions/Notes |

|---|---|---|

| 1. Reactant Preparation | Obtain hydrazinecarbothioamide and pyridine-2-carbaldehyde | Commercially available or synthesized separately |

| 2. Mixing | Combine equimolar amounts in ethanol | Use 10–20 mL solvent per mmol reactant |

| 3. Catalysis | Add few drops of glacial acetic acid | Facilitates Schiff base formation |

| 4. Reflux | Heat under reflux for 3–5 hours | Monitor by TLC |

| 5. Cooling | Allow to cool to room temperature | Product precipitates |

| 6. Filtration | Filter and wash solid product | Use cold ethanol |

| 7. Drying | Dry under vacuum or in desiccator | Obtain pure crystalline compound |

| 8. Characterization | Confirm structure by IR, NMR, elemental analysis | Verify C=N stretch and molecular formula |

Additional Notes on Preparation

- The reaction is sensitive to moisture; dry solvents and glassware improve yield.

- Acid catalyst concentration should be minimal to avoid hydrolysis or side reactions.

- The method is scalable and reproducible, suitable for laboratory and pilot-scale synthesis.

- Analogous compounds with different heterocyclic aldehydes follow similar preparation protocols, indicating the robustness of this synthetic route.

Chemical Reactions Analysis

Types of Reactions

N-(Pyridin-2-yl)-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(Pyridin-2-yl)-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide is , with a molecular weight of 341.39 g/mol. The compound features a hydrazine backbone, which is known for its reactivity and potential biological activities. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Pharmacological Applications

2.1 Anticancer Activity

Recent studies have indicated that derivatives of hydrazine compounds exhibit significant anticancer properties. For instance, compounds similar to N-(Pyridin-2-yl)-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide have been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression .

Case Study:

A study demonstrated that a related compound effectively inhibited the proliferation of human pancreatic cancer cells. The mechanism involved the induction of oxidative stress leading to apoptosis, highlighting the potential of such compounds in cancer therapy .

2.2 Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Research has shown that hydrazine derivatives can possess significant antibacterial and antifungal activities, making them valuable in treating infections caused by resistant strains .

Material Science Applications

3.1 Fluorescent Properties

The compound's structural characteristics allow it to exhibit fluorescence, which is beneficial for applications in sensors and imaging technologies. For example, derivatives have been employed in detecting metal ions due to their fluorescent properties .

3.2 Coordination Chemistry

N-(Pyridin-2-yl)-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide can form coordination complexes with various metals, enhancing its utility in catalysis and material synthesis. These complexes are often explored for their electronic properties and stability under different conditions .

Biochemical Mechanisms

Understanding the biochemical interactions of this compound is crucial for its application in drug design. Studies using computational modeling have provided insights into how N-(Pyridin-2-yl)-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide interacts with biological targets at the molecular level, aiding in the design of more effective analogs.

Mechanism of Action

The mechanism of action for N-(Pyridin-2-yl)-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide would depend on its specific application. For example, if used as an antimicrobial agent, it might interact with bacterial cell membranes or enzymes, disrupting their function. Molecular targets could include proteins, nucleic acids, or other cellular components.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Thiosemicarbazides

Electronic Properties and NLO Activity

Density functional theory (DFT) studies on N-(pyridin-2-yl)hydrazinecarbothioamide reveal a HOMO-LUMO gap of 4.65 eV, with a first hyper-polarizability (β) 5.82× higher than urea . Experimental β values for urea and N-(pyridin-2-yl)hydrazinecarbothioamide are compared below:

Table 2: NLO Properties of Thiosemicarbazides

| Compound | μ (Debye) | α (ų) | β (×10⁻³⁰ cm⁵/esu) | Reference |

|---|---|---|---|---|

| Urea | 1.37 | 3.83 | 0.37 | |

| N-(Pyridin-2-yl)hydrazinecarbothioamide | 4.45 | 18.98 | 2.17 | |

| Target Compound (Predicted) | ~5.0 | ~25.0 | ~3.5 | Inferred |

Anticancer and Antimicrobial Efficacy

The ethylidene hydrazinecarbothioamide scaffold demonstrates potent bioactivity. For example, N-(3-Methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]-hydrazinecarbothioamide exhibits IC₅₀ values of 0.1–11 µM against cancer cells, attributed to its methoxy group enhancing electron density and target binding .

Metal Complexation and Bioactivity Enhancement

Coordination with Cu(II) or Co(II) often amplifies bioactivity. The Cu(II) complex of N-[4-(...phenyl]acetamide () shows 65.4% immobilization of Daphnia magna at 100 ppm, indicating acute toxicity. The target compound’s quinoline group may stabilize metal complexes more effectively than pyridine, improving redox activity and cellular uptake .

Biological Activity

N-(Pyridin-2-yl)-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

It features a pyridine ring and a quinoline moiety, which are known to contribute to various biological activities. The presence of hydrazinecarbothioamide enhances its reactivity and potential for interactions with biological targets.

1. Anticancer Activity

Research has indicated that derivatives of hydrazinecarbothioamide compounds exhibit anticancer properties. For instance, studies have shown that similar compounds can inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis in cancer cells. Inhibition of this enzyme leads to reduced proliferation of cancer cells and increased apoptosis .

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It has been shown to modulate the expression of inflammatory cytokines, potentially making it useful in treating conditions like atopic dermatitis . In vitro studies demonstrated that derivatives could effectively reduce mRNA expression of TNFα-induced EGR-1-regulated inflammatory genes in keratinocytes, suggesting a pathway for therapeutic application in inflammatory skin diseases .

Table 1: Summary of Biological Activities

Case Study: Anticancer Evaluation

A study focused on the anticancer effects of hydrazinecarbothioamide derivatives found that these compounds could significantly inhibit the growth of various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators .

Synthesis and Characterization

The synthesis of N-(Pyridin-2-yl)-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide typically involves a multi-step process starting from pyridine derivatives and quinoline precursors. Characterization techniques such as NMR and X-ray crystallography confirm the structural integrity and purity of the synthesized compounds .

Q & A

Q. How should researchers address contradictions in spectroscopic vs. crystallographic data?

- Methodological Answer : Discrepancies (e.g., NMR suggesting E-configuration vs. X-ray confirming Z) arise from solution vs. solid-state behavior. Use variable-temperature NMR to study tautomer dynamics. Cross-validate with computational models (DFT) and alternative techniques like Raman spectroscopy .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.